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Compound of Interest

Compound Name: Odoriflavene

Cat. No.: B3026553 Get Quote

Abstract
Odoriflavene, a naturally occurring isoflav-3-ene found in the root heartwood of Dalbergia

odorifera T. Chen, has garnered interest for its potential biological activities. This document

provides a comprehensive overview of a proposed synthetic route and a detailed purification

protocol for Odoriflavene, tailored for researchers in medicinal chemistry, natural product

synthesis, and drug development. The protocols are based on established methodologies for

the synthesis and purification of structurally related isoflavonoids.

Introduction
Odoriflavene (7-hydroxy-2',4',5'-trimethoxyisoflav-3-ene) is a phenolic compound belonging to

the isoflavonoid class.[1] Natural isoflavonoids are known to exhibit a wide range of

pharmacological activities, including antioxidant and cytotoxic effects.[2] The limited availability

of Odoriflavene from natural sources necessitates the development of efficient synthetic and

purification strategies to enable further investigation of its therapeutic potential. This application

note outlines a plausible synthetic pathway and a robust purification workflow for obtaining

high-purity Odoriflavene.

Chemical Properties of Odoriflavene
A summary of the key chemical properties of Odoriflavene is presented in Table 1. This data is

essential for the handling, characterization, and storage of the compound.
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Property Value Reference

CAS Number 101153-41-7 [1][2][3]

Molecular Formula C₁₇H₁₆O₅ [2][3]

Molecular Weight 300.31 g/mol [2][3]

Appearance Solid powder [2][4]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

[2]

Storage
Desiccate at -20°C (powder) or

-80°C (in solvent)
[1][4]

Proposed Synthesis of Odoriflavene
While a specific, published total synthesis of Odoriflavene is not readily available, a plausible

synthetic route can be proposed based on established methods for isoflav-3-ene synthesis.

The following protocol describes a potential two-step synthesis starting from a substituted

salicylaldehyde and an appropriate arylacetic acid derivative.

Proposed Synthetic Pathway
The proposed synthesis involves the initial formation of a 2'-hydroxydeoxybenzoin

intermediate, followed by a reductive cyclization to yield the isoflav-3-ene core of

Odoriflavene.

2,4-Dihydroxybenzaldehyde

Deoxybenzoin Intermediate

 Acylation

2,4,5-Trimethoxyphenylacetic acid

Odoriflavene
 Reductive Cyclization
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Caption: Proposed two-step synthesis of Odoriflavene.

Experimental Protocol: Synthesis
Step 1: Synthesis of 2,4-Dihydroxy-2',4',5'-trimethoxydeoxybenzoin (Deoxybenzoin

Intermediate)

To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dry

dichloromethane, add a condensing agent like dicyclohexylcarbodiimide (DCC) (1.1 eq) and

a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

To this mixture, add a solution of 2,4,5-trimethoxyphenylacetic acid (1.0 eq) in dry

dichloromethane dropwise at 0°C.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to obtain the deoxybenzoin intermediate.

Step 2: Reductive Cyclization to Odoriflavene

Dissolve the deoxybenzoin intermediate (1.0 eq) in a mixture of methanol and

tetrahydrofuran.

Cool the solution to 0°C and add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise.

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

Monitor the reaction by TLC for the disappearance of the starting material.
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Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to adjust the

pH to ~5-6.

Extract the product with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure to yield crude Odoriflavene.

Purification of Odoriflavene
The crude synthetic product will likely contain unreacted starting materials, byproducts, and

isomers. A multi-step purification protocol is recommended to obtain high-purity Odoriflavene.

Purification Workflow
The purification strategy involves an initial flash chromatography step to remove major

impurities, followed by a final polishing step using High-Performance Liquid Chromatography

(HPLC) to achieve high purity.
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Caption: Purification workflow for synthetic Odoriflavene.

Experimental Protocol: Purification
1. Flash Column Chromatography:

Stationary Phase: Silica gel (230-400 mesh).

Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl

acetate and gradually increasing the polarity).
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Procedure:

Dissolve the crude Odoriflavene in a minimal amount of dichloromethane.

Adsorb the crude product onto a small amount of silica gel and dry it.

Load the dried silica onto a pre-packed silica gel column.

Elute the column with the hexane-ethyl acetate gradient.

Collect fractions and monitor by TLC.

Combine the fractions containing the desired product.

Evaporate the solvent under reduced pressure.

2. Preparative High-Performance Liquid Chromatography (HPLC):

Column: C18 reverse-phase column.

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1%

trifluoroacetic acid (TFA) or formic acid.

Procedure:

Dissolve the semi-pure Odoriflavene from the flash chromatography step in a suitable

solvent (e.g., methanol or DMSO).

Filter the solution through a 0.45 µm syringe filter.

Inject the sample onto the preparative HPLC system.

Elute with a suitable gradient to resolve the product from remaining impurities.

Collect the peak corresponding to Odoriflavene.

Lyophilize or evaporate the solvent to obtain pure Odoriflavene.
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Characterization
The identity and purity of the synthesized and purified Odoriflavene should be confirmed by

standard analytical techniques, including:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical

structure.

Mass Spectrometry (MS): To verify the molecular weight.

Analytical HPLC: To determine the final purity of the compound.

Safety Precautions
Standard laboratory safety practices should be followed. This includes wearing appropriate

personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All

manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety

Data Sheets (MSDS) for all chemicals used.[4]

Conclusion
The proposed synthetic and purification protocols provide a framework for the laboratory-scale

production of Odoriflavene. These methods, based on established chemical principles for

isoflavonoid synthesis, should enable researchers to obtain sufficient quantities of this

compound for further biological and pharmacological evaluation. Optimization of reaction

conditions and purification parameters may be necessary to achieve desired yields and purity

levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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